molecular formula C24H18N4O4 B306730 N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide

N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide

Cat. No. B306730
M. Wt: 426.4 g/mol
InChI Key: DPCXHPUXQRBVPD-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as NPBQ, is a synthetic compound that has been widely studied for its potential applications in various fields of research. It belongs to the family of quinoline derivatives, which are known for their diverse biological activities.

Scientific Research Applications

N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide has been studied extensively for its potential applications in various fields of research. It has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Moreover, this compound has shown promising results in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors.

Mechanism of Action

The mechanism of action of N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. In vivo studies have shown that it can inhibit the growth of tumors in animal models and reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. Moreover, its selectivity towards certain enzymes and proteins makes it a valuable tool for studying specific cellular processes. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for the research on N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide. One possible direction is the development of new derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets in various cellular processes. Finally, the potential applications of this compound in the field of organic electronics need to be explored further.

Synthesis Methods

The synthesis of N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide involves the condensation reaction between 2-methyl-3-quinolinecarboxylic acid hydrazide and 4-nitrophenylacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained as a yellow crystalline solid with a high yield.

properties

Molecular Formula

C24H18N4O4

Molecular Weight

426.4 g/mol

IUPAC Name

2-methyl-N-[(E)-[4-(4-nitrophenoxy)phenyl]methylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C24H18N4O4/c1-16-22(14-18-4-2-3-5-23(18)26-16)24(29)27-25-15-17-6-10-20(11-7-17)32-21-12-8-19(9-13-21)28(30)31/h2-15H,1H3,(H,27,29)/b25-15+

InChI Key

DPCXHPUXQRBVPD-MFKUBSTISA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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